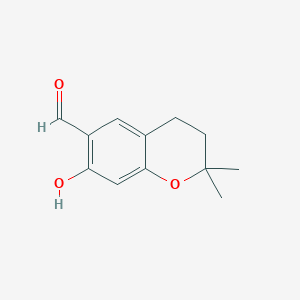

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde

Description

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde is a chroman derivative featuring a hydroxyl group at position 7, a dimethyl-substituted chroman ring, and an aldehyde functional group at position 4. Chroman derivatives are known for their diverse biological activities, including anti-inflammatory and antioxidant properties, making this compound of interest in medicinal chemistry and synthetic organic research .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

7-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde |

InChI |

InChI=1S/C12H14O3/c1-12(2)4-3-8-5-9(7-13)10(14)6-11(8)15-12/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

UJMNYGMQCPTSKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2O1)O)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde can be achieved through several methods. One efficient method involves the preparation of unnatural α-amino acids containing 7-hydroxy-2,2-dimethylchroman via a 1,3-dipolar cycloaddition reaction. This method uses isoxazole as a linker and involves the reaction of ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the aldehyde group.

Common Reagents and Conditions: Common reagents used in the reactions of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.

Major Products Formed: The major products formed from the reactions of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde depend on the specific reaction conditions and reagents used. For instance, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, the compound’s unique chemical properties make it a valuable intermediate in the synthesis of various organic molecules .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and aldehyde group in the compound can form hydrogen bonds and undergo nucleophilic addition reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ in substituent positions, oxidation states, and ring saturation. Key comparisons include:

(a) 7-Methoxy-2,2-dimethylchroman-6-carbaldehyde (CAS not specified)

- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at position 7.

- Synthesis : Synthesized via Vilsmeier-Haack reaction with 70% yield, suggesting efficient accessibility compared to the hydroxy variant .

- Reactivity : The methoxy group may reduce hydrogen-bonding capacity compared to the hydroxy analog, influencing solubility and biological interactions.

(b) 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9)

- Structural Difference : Hydroxy group at position 5 instead of 7; chromene ring (unsaturated) vs. chroman (saturated).

- Similarity Score : 0.65 (lower due to positional and saturation differences) .

- Implications : The unsaturated chromene ring may enhance conjugation, altering electronic properties and reactivity.

(c) 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4)

- Structural Differences :

- Oxo group at position 2 (ketone) vs. saturated chroman.

- Aldehyde at position 8 instead of 6.

- Additional methyl group at position 3.

- Similarity Score : 0.88 .

- Implications : The ketone and aldehyde positions may direct electrophilic/nucleophilic reactivity differently.

Reactivity and Functional Group Interactions

- Aldehyde Position : The aldehyde at position 6 in the target compound may engage in condensation reactions (e.g., with amines or hydrazines), similar to 7-methoxy-2-oxo-2H-chromene-6-carbaldehyde .

- Hydroxy Group Reactivity : Acetylation of 7-hydroxy derivatives (e.g., acetylderivative m.p. 151–152°C) indicates susceptibility to esterification, a property exploitable in prodrug design .

Biological Activity

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde is a compound belonging to the chroman family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 7-hydroxy-2,2-dimethylchroman-6-carbaldehyde typically involves multi-step organic reactions that yield high purity products. For instance, a study detailed the synthesis of various chroman derivatives through regioselective alkylation and reduction processes, achieving yields between 53% and 87% for different derivatives .

Biological Activity Overview

The biological activity of 7-hydroxy-2,2-dimethylchroman-6-carbaldehyde encompasses several therapeutic areas:

- Antifungal Activity : Research indicates that certain chroman derivatives exhibit strong antifungal properties against pathogens like Aspergillus niger and Rhizoctonia solani. The compound's effectiveness was evaluated using the poison food technique, showing promising results in inhibiting fungal growth .

- Anti-inflammatory Potential : Compounds structurally related to this chroman have demonstrated significant anti-inflammatory effects. For example, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide showed an IC50 value of 15 µM in inhibiting TNF-α-induced ICAM-1 expression on endothelial cells, indicating its potential as an anti-inflammatory agent .

- Antidiabetic Properties : Some derivatives have been investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Molecular docking studies suggest that these compounds could serve as supplementary agents in diabetes management by effectively interacting with these enzymes .

Antifungal Activity

A study focused on the antifungal properties of chroman derivatives found that certain regioisomers exhibited EC50 values ranging from 97.18 µg/mL to 170.58 µg/mL against Aspergillus niger and Rhizoctonia solani. These findings underscore the potential of these compounds as eco-friendly antifungal agents .

Anti-inflammatory Activity

In a comparative study of various chroman derivatives, the compound N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was highlighted for its potent anti-inflammatory activity. It was found to be more effective than traditional NSAIDs, suggesting a new avenue for developing selective anti-inflammatory drugs with fewer side effects .

Antidiabetic Activity

The potential antidiabetic effects were explored through molecular docking simulations that indicated strong binding affinities to human α-glucosidase and α-amylase. This suggests that 7-hydroxy-2,2-dimethylchroman-6-carbaldehyde could be beneficial in managing blood glucose levels in diabetic patients .

Data Tables

| Activity Type | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| Antifungal | 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde | EC50 = 97.18 µg/mL | Aspergillus niger |

| Anti-inflammatory | N-Hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | IC50 = 15 µM | ICAM-1 expression |

| Antidiabetic | 7-Hydroxy-4-methyl-2H-chromene derivatives | Binding affinity | α-glucosidase and α-amylase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.